5-Phenyl-2-Keto-Valeric Acid

Description

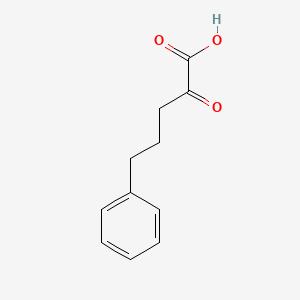

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-oxo-5-phenylpentanoic acid |

InChI |

InChI=1S/C11H12O3/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |

InChI Key |

MJXXAPORLGKVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies of 5 Phenyl 2 Keto Valeric Acid and Analogues

Chemoenzymatic Synthesis Approaches for Chiral Phenyl-Keto Acids

Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical reactions, offer powerful routes to enantiomerically pure phenyl-keto acids and related structures. These approaches often provide high selectivity under mild reaction conditions. nih.gov

Strategies Employing Lipase-Catalyzed Resolution and Transformations

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures. chemrxiv.org In the context of chiral phenyl-keto acid precursors, lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers. nih.govunipd.it

For instance, the kinetic resolution of racemic alcohols using lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, has been extensively studied. nih.govunipd.it These enzymes can achieve high enantioselectivity in the acylation of a variety of alcohols, including those with phenyl groups. unipd.itresearchgate.net The choice of solvent, acyl donor, and temperature can significantly influence the conversion rate and enantiomeric excess (ee) of the desired product. chemrxiv.org For example, in the resolution of racemic 1,2-diols, the use of lipase (B570770) from Pseudomonas cepacia in tert-butyl methyl ether has shown good conversion and enantioselectivity. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of Various Chiral Alcohols

| Racemic Substrate | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| (±)-Ethyl 2,3-dihydroxy-2-phenylpropanoate | Pseudomonas cepacia (PSL-C) | Isopropenyl acetate | tert-Butyl methyl ether | 36 | 91% (for (S)-acetate) | nih.gov |

| (±)-1-Phenylethanol | Novozyme 435 | Vinyl acetate | Hexane/THF with DMSO | - | up to 100% | researchgate.net |

| Racemic Phenyl Propargylic Alcohol | Candida antarctica Lipase B (CAL-B) | - | - | - | E-value > 1000 | unipd.it |

| Racemic Chlorohydrins | Candida antarctica Lipase B (CAL-B) | Vinyl butanoate | Acetonitrile (B52724) | 49 | 98% (product), 97% (substrate) | chemrxiv.org |

This table presents a selection of examples and is not exhaustive.

Asymmetric Synthesis via Reductive Amination Using Dehydrogenases

Amino acid dehydrogenases (AADHs) are powerful biocatalysts for the asymmetric synthesis of chiral amino acids from their corresponding α-keto acids. nih.govresearchgate.net These enzymes catalyze the stereoselective reductive amination of a keto group, installing an amino group with a specific stereochemistry. nih.gov Engineered amine dehydrogenases (AmDHs) have expanded the substrate scope to include simple ketones, not just α-keto acids. nih.gov

The synthesis of L-amino acids such as L-glutamate, L-methionine, and L-norvaline has been demonstrated from their corresponding 2-ketoacids using a transaminase with 2-aminopropane as the amine donor. google.com For example, L-norvaline was produced from 2-ketovaleric acid. google.com Furthermore, recombinant whole-cell systems containing a leucine (B10760876) dehydrogenase and a formate (B1220265) dehydrogenase have been used for the reductive amination of α-keto acids, achieving high conversions and excellent enantioselectivity. nih.gov

A multi-enzyme cascade has been developed to convert L-phenylalanine to chiral phenylalaninols. rsc.org This process involves an initial deamination of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid, using an L-amino acid deaminase (LAAD). rsc.org

Enantioselective Reductions of Keto Precursors in Biocatalysis

The biocatalytic reduction of prochiral ketones is a well-established method for producing enantiomerically pure alcohols, which are valuable precursors for more complex molecules. nih.gov A wide variety of microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are employed for this purpose. nih.govrsc.org These biocatalysts often exhibit high enantioselectivity, yielding alcohols with high optical purity. nih.gov

For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of numerous prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov The use of whole-cell catalysts expressing a specific reductase can be advantageous as the necessary cofactor (e.g., NAD(P)H) is regenerated in situ. nih.gov The choice of biocatalyst is crucial, as different enzymes can exhibit opposite stereopreferences.

Table 2: Examples of Enantioselective Reduction of Keto Precursors

| Keto Precursor | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| 2-Keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | Hansenula polymorpha SC 13865 | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >80 | >94% | nih.gov |

| 3-Chloro propiophenone | Rhodotorula glutinis | (S)-(-)-3-chloro-1-phenylpropanol | 70 | 93% | nih.gov |

| Acetophenone | Lactobacillus composti reductase | (R)-1-phenylethanol | - | >99% | rsc.org |

| Ethyl 2-oxo-4-phenylbutyrate | Candida glabrata CgKR2 | Ethyl (R)-2-hydroxy-4-phenylbutyrate | - | >99% | rsc.org |

This table provides illustrative examples of the diverse applications of biocatalytic reductions.

Chemical Synthetic Routes for Alpha-Keto Acids

While biocatalytic methods offer high selectivity, traditional chemical synthesis remains a cornerstone for the production of α-keto acids, providing flexibility and scalability.

Advanced Azlactone Methods for Alpha-Keto Acid Preparation

Azlactones, or oxazolones, are versatile cyclic compounds that serve as important intermediates in the synthesis of α-amino acids and their derivatives, including α-keto acids. researchgate.netresearchgate.netrsc.org The hydrolysis of azlactones is a known chemical method for producing α-keto acids. nih.gov

Modern advancements in this area focus on the stereocontrolled functionalization of azlactones. researchgate.net Asymmetric catalysis, using either metal complexes or organocatalysts, allows for the introduction of various substituents at the α-position of the azlactone ring with high enantioselectivity. researchgate.netresearchgate.net For example, iridium-catalyzed enantioselective α-alkylation of azlactones has been developed to create quaternary carbon centers. researchgate.net Similarly, direct aldol-type reactions of azlactones with oxocarbenium ions, catalyzed by a chiral phosphoric acid, provide access to β-hydroxy-α-amino acid derivatives with a quaternary stereocenter. acs.org Subsequent hydrolysis of these functionalized azlactones can then yield the corresponding chiral α-keto acids.

Derivatization and Cycloaddition Reactions for Related Structures (e.g., Beta-Ketoesters)

The synthesis of related structures like β-ketoesters is also of great importance, as they can be precursors to α-keto acids or other valuable compounds. organic-chemistry.org Cycloaddition reactions are a powerful tool for constructing cyclic and heterocyclic frameworks. For instance, the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, including β-ketoesters, provides a direct route to substituted isoxazoles. beilstein-journals.org

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of alkynes can be used to build substituted benzene (B151609) rings. nih.gov In some cases, β-ketoesters can participate in these cycloaddition reactions. nih.gov Derivatization of β-ketoesters is also a common strategy. Enantioselective copper-catalyzed electrophilic trifluoromethylation of β-ketoesters has been reported to produce α-CF₃ β-ketoesters with high enantiomeric excess. acs.org These derivatized β-ketoesters can then be transformed into other chiral molecules. acs.org Additionally, formal [5+2] cycloaddition reactions of indolyl alkylidene β-ketoesters with olefins have been used to synthesize complex cyclohepta[b]indole derivatives. researchgate.net

Strategies for Introducing Phenyl Moieties into Keto Acid Frameworks

The incorporation of a phenyl group into the carbon skeleton of keto acids is a critical step in the synthesis of 5-phenyl-2-keto-valeric acid and its analogues. This structural feature is often key to the molecule's biological or chemical properties. Various synthetic strategies have been developed to achieve this, ranging from classical electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-coupling reactions. These methods can be broadly categorized based on whether the phenyl group is part of the initial starting material or is introduced during the synthetic sequence.

Friedel-Crafts Acylation

A foundational and reliable method for forming a carbon-carbon bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation. researchgate.net This electrophilic aromatic substitution reaction is a direct approach to constructing aryl α-keto esters, which can then be hydrolyzed to the corresponding α-keto acids. mdpi.com In this strategy, an aromatic hydrocarbon, such as benzene, is acylated using a suitable reagent like ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst. mdpi.com The robustness of this method and the ready availability of the starting materials make it suitable for industrial-scale applications. mdpi.com Trifluoromethanesulfonic acid (TfOH) has also been noted as a superior catalyst for such acylations. researchgate.net

Table 1: Friedel-Crafts Acylation for Aryl α-Keto Ester Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Hydrocarbons | Ethyl oxalyl chloride | Lewis Acids | Aryl α-keto ester | mdpi.com |

| Benzene, Chlorobenzene | Benzoyl chloride | Metal triflates, TfOH | α-amino aryl-ketone | researchgate.net |

Oxidation of Phenyl Ketone Precursors

Another common strategy involves the oxidation of a precursor molecule that already contains the required phenyl group. The oxidation of aryl methyl ketones (Ar-CO-CH₃) to the corresponding aryl α-keto acids (Ar-CO-COOH) is a well-established transformation. google.com A variety of oxidizing agents can be employed for this purpose. Traditional methods have utilized reagents such as selenium dioxide and potassium permanganate. mdpi.com While often efficient, these methods can suffer from drawbacks related to the toxicity of the reagents and harsh reaction conditions, which may limit functional group tolerance. mdpi.comorganic-chemistry.org

More contemporary approaches focus on milder and more environmentally benign conditions. organic-chemistry.org For instance, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols provides a route to α-ketoesters using molecular oxygen as the oxidant. organic-chemistry.org Similarly, iodine-mediated oxidative esterification of acetophenones has been shown to be an efficient pathway. organic-chemistry.org

Table 2: Oxidation of Phenyl Ketones to Phenyl-Substituted α-Keto Acids/Esters

| Starting Material | Oxidant/Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aryl methyl ketones | Inorganic nitrite (B80452) salt / Acid | Aryl α-keto acid | Two-stage process | google.com |

| Acetophenones | O₂ / Copper catalyst | α-ketoester | Aerobic oxidation | organic-chemistry.org |

| Acetophenones | I₂ / Potassium xanthate | α-ketoester | Iodine-mediated | organic-chemistry.org |

| Alkenes | TBHP / Iron nanocomposite | α-keto acid | Recyclable catalyst | organic-chemistry.org |

Transition-Metal-Catalyzed Carbonylation

Transition-metal catalysis offers powerful tools for constructing complex molecules. Carbonylation reactions, in particular, are effective for synthesizing α-keto acids from phenyl-containing precursors. mdpi.com In this approach, a substrate such as benzyl (B1604629) chloride is reacted with carbon monoxide (CO) in the presence of a cobalt or palladium catalyst. mdpi.com A notable example is the bicarbonylation of benzyl chloride catalyzed by cobalt(II) chloride, which proceeds under mild conditions to produce the α-keto acid with high yield. mdpi.com This method effectively builds the keto-acid functionality onto a molecule that already bears the phenyl group.

Decarboxylative Arylation via Metallaphotoredox Catalysis

A modern and highly versatile strategy for introducing a phenyl group is through decarboxylative cross-coupling reactions. By merging visible-light photoredox catalysis with nickel catalysis, a direct arylation of α-oxo acids can be achieved. researchgate.net This method allows for the coupling of simple α-oxo acid precursors with aryl halides. researchgate.netprinceton.edu The reaction proceeds via an acyl radical intermediate generated through the photocatalytic oxidation and subsequent decarboxylation of the α-keto acid. nih.gov This acyl radical is then intercepted in a nickel-catalyzed cycle to form the desired ketone. princeton.edu This dual catalytic system operates under mild conditions and demonstrates a broad substrate scope, accommodating various α-oxo acids and aryl coupling partners. researchgate.netprinceton.edu

Table 3: Metallaphotoredox-Mediated Decarboxylative Arylation

| Keto Acid Substrate | Arylating Agent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aliphatic/Aromatic α-keto acids | Aryl iodides/bromides | Ir or Ru photocatalyst + Ni catalyst + Base (Li₂CO₃) | Aryl Ketone | princeton.edu |

| Aromatic/Alkyl α-oxo acids | Aryl Halides | Visible light photocatalyst + Ni catalyst | Aryl/Alkyl Ketone | researchgate.net |

Biochemical Pathways and Metabolic Roles of 5 Phenyl 2 Keto Valeric Acid

Intermediary Role in Central Carbon and Amino Acid Metabolism

5-Phenyl-2-keto-valeric acid, also known as 2-oxo-5-phenylpentanoic acid, is an alpha-keto acid that serves as a metabolic intermediate at the crossroads of amino acid and aromatic compound metabolism. wikipedia.orgdrugbank.com As an organic compound containing both a carboxylic acid group and a ketone group adjacent to the acid (an alpha-keto acid), it participates in key biochemical transformations. wikipedia.org

The metabolism of amino acids is fundamentally linked to their corresponding α-keto acids. wikipedia.orgwikipedia.org In the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine, the initial step is a reversible transamination reaction that converts the amino acid into its respective branched-chain α-keto acid (BCKA). frontiersin.orgnih.gov This reaction is catalyzed by branched-chain aminotransferases (BCATs). frontiersin.orgnih.gov The resulting BCKAs—α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine)—are then directed towards further degradation. frontiersin.orgphysiology.org

While 5-phenyl-2-keto-valeric acid is not directly derived from a standard proteinogenic BCAA, its structure as an α-keto acid involves it in analogous enzymatic pathways. It is structurally related to α-ketoisovaleric acid, an intermediate in valine metabolism. wikipedia.orgrupahealth.com Research on the bacterium Azospirillum brasilense has shown that its phenylpyruvate decarboxylase, an enzyme involved in auxin production, can utilize 5-phenyl-2-oxopentanoic acid as a substrate, although less efficiently than its primary substrate, phenylpyruvate. asm.org This demonstrates that enzymes typically associated with the metabolism of aromatic amino acids or BCAAs can exhibit broader substrate specificity, acting on phenyl-substituted keto acids like 5-phenyl-2-keto-valeric acid and thereby integrating them into central metabolic routes. asm.org

Table 1: Kinetic Parameters of A. brasilense Phenylpyruvate Decarboxylase with Various Substrates

This table presents the kinetic data for the enzyme phenylpyruvate decarboxylase from Azospirillum brasilense, showing its activity on different 2-keto acid substrates. Data sourced from reference asm.org.

| Substrate | kcat (min⁻¹) | Km (mM) | kcat/Km (mM⁻¹ min⁻¹) |

| Phenylpyruvate | 105 ± 4 | 0.34 ± 0.03 | 309 |

| 4-Hydroxyphenylpyruvate | 27 ± 1 | 0.28 ± 0.03 | 96 |

| Indole-3-pyruvate | 14.1 ± 0.3 | 0.40 ± 0.04 | 35 |

| 4-Methyl-2-oxopentanoic acid | 1.1 ± 0.1 | 1.8 ± 0.5 | 0.6 |

| 4-Phenyl-2-oxobutanoic acid | 2.1 ± 0.2 | 3.3 ± 0.8 | 0.6 |

| 5-Phenyl-2-oxopentanoic acid | 0.8 ± 0.1 | 3.7 ± 0.9 | 0.2 |

The Ehrlich pathway is a significant route for the catabolism of amino acids, particularly in yeasts like Saccharomyces cerevisiae, leading to the production of fusel alcohols, which are important flavor and aroma compounds in fermented beverages. core.ac.ukoup.com The pathway consists of three main steps: an initial transamination of an amino acid to its corresponding α-keto acid, a subsequent decarboxylation of the α-keto acid to an aldehyde, and a final reduction of the aldehyde to a fusel alcohol. oup.comcapes.gov.br

For example, the aromatic amino acid phenylalanine is converted to 2-phenylethanol (B73330) via the Ehrlich pathway, proceeding through the intermediate α-keto acid, phenylpyruvate. capes.gov.br 5-Phenyl-2-keto-valeric acid is explicitly identified as a compound involved in the Ehrlich pathway. pdbj.org Its structural similarity to other α-keto acid intermediates allows it to be processed by enzymes of this pathway. The decarboxylation step, which converts the α-keto acid to an aldehyde, is a key reaction. core.ac.uk Phenylpyruvate decarboxylase, a thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme, is known to catalyze this step for various aromatic keto acids. asm.orgpdbj.org The ability of this enzyme to act on 5-phenyl-2-oxopentanoic acid confirms the compound's integration into the Ehrlich pathway, where it can be decarboxylated to form 4-phenylbutanal, a precursor to the corresponding fusel alcohol. asm.org

Integration within Aromatic Compound Catabolism and Degradation

The breakdown of compounds containing a phenyl group is a critical metabolic process in many organisms, from microbes to mammals. These pathways handle both endogenous molecules and xenobiotics, including those derived from dietary sources.

The degradation of ω-phenyl-alkanoic acids is primarily achieved through the oxidative shortening of their aliphatic side chains. tandfonline.com This process was famously elucidated by Franz Knoop in 1904 through experiments involving feeding dogs phenyl-substituted fatty acids. routledgetextbooks.comheraldopenaccess.us He observed that phenyl-alkanoic acids with an even number of carbons in their side chain (e.g., phenylbutyric acid) were metabolized to phenylacetic acid, while those with an odd number of carbons (e.g., phenylpropionic acid and phenylvaleric acid) were converted to benzoic acid. routledgetextbooks.comheraldopenaccess.us This demonstrated a mechanism of side-chain degradation that removes two-carbon units at a time, a process later identified as β-oxidation. nih.gov

5-Phenyl-2-keto-valeric acid is derived from a five-carbon valeric acid backbone attached to a phenyl group. drugbank.com Its metabolism is situated within these catabolic pathways for phenyl-substituted acids. The formation of phenylvaleric acid derivatives has been observed from the microbial metabolism of dietary flavan-3-ols, which are then absorbed and can undergo further endogenous processing. researchgate.net The oxidative shortening of a longer ω-phenyl-alkanoic acid could lead to intermediates like phenylvaleric acid, which can then be further metabolized.

Beta-oxidation is the core metabolic process for breaking down fatty acids. pressbooks.pub The canonical pathway occurs in the mitochondria and involves a repeating cycle of four enzymatic reactions:

Dehydrogenation by an acyl-CoA dehydrogenase, creating a double bond. nih.govpressbooks.pub

Hydration by an enoyl-CoA hydratase, adding a hydroxyl group. nih.govpressbooks.pub

Dehydrogenation by a hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group. nih.govpressbooks.pub

Thiolytic cleavage by a thiolase, which releases acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. nih.govpressbooks.pub

This same machinery is used for the degradation of ω-phenyl-alkanoic acids. tandfonline.comnih.gov The process takes place in both peroxisomes (for longer chains) and mitochondria (for medium and shorter chains), which work together to shorten the side chain stepwise, ultimately yielding phenylacetic acid or benzoic acid. tandfonline.com While β-oxidation characteristically produces β-ketoacyl-CoA intermediates (ketone at the third carbon), the formation of an α-keto acid like 5-phenyl-2-keto-valeric acid (ketone at the second carbon) involves different but related pathways, such as amino acid catabolism. wikipedia.org Phenylvaleric acid, which has an odd-numbered five-carbon side chain, can be generated from microbial metabolism. heraldopenaccess.usresearchgate.net This phenylvaleric acid can then be acted upon by transaminases or dehydrogenases to form the corresponding α-keto acid, 5-phenyl-2-keto-valeric acid.

Microorganisms, particularly those in the gut microbiome and the environment, possess diverse and robust pathways for the catabolism of aromatic compounds, including phenyl-substituted aliphatic acids. tandfonline.comheraldopenaccess.us Bacteria such as Pseudomonas putida have well-characterized β-oxidation systems specifically adapted for degrading n-phenylalkanoic acids. researchgate.net This bacterium contains two distinct β-oxidation pathways, βI and βII, which differ in their efficiency in catabolizing these compounds. researchgate.net

The gut microbiota plays a crucial role in transforming dietary polyphenols, such as flavan-3-ols found in apples and cocoa, into smaller, absorbable phenolic acids. tandfonline.comresearchgate.net This extensive microbial metabolism leads to the formation of phenyl-γ-valerolactones and their corresponding phenylvaleric acids. researchgate.net These microbially-produced phenylvaleric acids can then be absorbed by the host and enter endogenous metabolic pathways. heraldopenaccess.us The bacterial degradation of the amino acid phenylalanine can also produce phenyl-substituted acids. heraldopenaccess.us The generation of phenylvaleric acid and its derivatives by gut bacteria highlights a key microbial contribution to the pool of phenyl-alkanoic acids that can be subsequently converted to keto acids like 5-phenyl-2-keto-valeric acid within the host or by other microbes. researchgate.net

Formation and Transformation Products of 5-Phenyl-2-Keto-Valeric Acid

5-Phenyl-2-keto-valeric acid, a member of the medium-chain keto acid class, serves as an intermediate in various biochemical pathways. drugbank.com Its structure, featuring both a keto and a carboxylic acid group, allows it to undergo several metabolic transformations. rupahealth.comwikipedia.org These transformations include reduction reactions to form hydroxy acids and intramolecular cyclization to yield lactones, as well as serving as a substrate for the synthesis of other biomolecules.

Pathways Leading to Hydroxy Acids and Lactone Derivatives

The metabolism of α-keto acids often involves their conversion to the corresponding α-hydroxy acids. asm.org This reduction of the ketone group is a common biochemical transformation. wikipedia.org In the context of phenyl-substituted valeric acids, research has identified specific pathways involving gut microbiota that lead to the formation of both hydroxy acids and lactone derivatives from dietary precursors.

Following the consumption of flavan-3-ols, which are found in foods like apples, polymeric flavan-3-ols are metabolized by gut microbiota into phenyl-γ-valerolactones and related phenylvaleric acids. researchgate.net These metabolites are absorbed and can be detected in human urine. researchgate.net The transformation process involves the formation of hydroxylated derivatives. For instance, studies have quantified various dihydroxyphenyl-γ-valerolactones and related 4-hydroxy-5-phenylvaleric acid derivatives in urine samples. researchgate.net This indicates a clear metabolic pathway from dietary compounds to these specific hydroxy acids and lactones. The Human Metabolome Database also lists several hydroxylated forms of phenyl-valeric acid, such as 4-Hydroxy-5-(phenyl)-valeric acid, further supporting their role as metabolic products. hmdb.ca

The formation of lactones from hydroxy acids is an intramolecular esterification. In the case of phenyl-γ-valerolactones, a hydroxyl group on the valeric acid chain attacks the carboxylic acid group, forming a stable five-membered ring (a γ-lactone). uomustansiriyah.edu.iq

Below is a table of representative phenyl-γ-valerolactone and phenylvaleric acid metabolites identified in human urine, demonstrating the end-products of these transformation pathways.

| Metabolite Class | Specific Compound Identified in Human Urine |

| Phenyl-γ-Valerolactones (VL) | 5-(3'-hydroxyphenyl)-γ-VL-4'-sulfate |

| 5-(hydroxyphenyl)-γ-VL-glucuronide | |

| Phenylvaleric Acids (VA) | 5-(3',4'-dihydroxyphenyl)VA |

| 4-hydroxy-5-(3',4'-dihydroxyphenyl)VA | |

| Data sourced from a study on the urinary excretion of flavan-3-ol (B1228485) metabolites. researchgate.net |

Role as a Precursor in Subsequent Biochemical Reactions

Alpha-keto acids are pivotal precursors in the biosynthesis of amino acids through a process called transamination. wikipedia.orggoogle.com In this reaction, an aminotransferase enzyme catalyzes the transfer of an amino group from a donor amino acid to the α-keto acid, converting the keto acid into its corresponding amino acid. google.com

For 5-phenyl-2-keto-valeric acid, this pathway leads to the formation of 2-amino-5-phenylvaleric acid. rsc.org This biotransformation is a key example of its role as a metabolic precursor. The general applicability of this process is well-established for numerous α-keto acids. For example, phenylpyruvic acid is converted to L-phenylalanine, and α-ketoisovaleric acid is converted to L-valine. google.com This highlights a fundamental role of keto acids in amino acid metabolism. asianpubs.org

The table below provides examples of α-keto acids and the corresponding amino acids they produce through transamination.

| α-Keto Acid Precursor | Corresponding Amino Acid Product |

| Phenylpyruvic acid | L-Phenylalanine |

| α-Ketoisocaproic acid | L-Leucine |

| α-Ketoisovaleric acid | L-Valine |

| Pyruvic acid | L-Alanine |

| p-Hydroxyphenylpyruvic acid | L-Tyrosine |

| α-Keto-β-methyl valeric acid | L-Isoleucine |

| These precursor-product relationships are central to enzymatic transamination processes. google.com |

Beyond transamination, the reactivity of the keto group suggests potential involvement in other enzymatic reactions. For instance, some aldolase (B8822740) enzymes, which catalyze carbon-carbon bond formation, have been shown to accept aromatic keto acids like phenylpyruvic acid as substrates, indicating a broader potential for 5-phenyl-2-keto-valeric acid to act as a precursor in various biosynthetic pathways. nih.gov

Enzymatic Transformations and Biocatalytic Applications

Enzymology of 5-Phenyl-2-Keto-Valeric Acid and Related Alpha-Keto Acids

The study of enzymes that act on 5-phenyl-2-keto-valeric acid is fundamental to understanding its biological fate and harnessing its synthetic potential. This involves characterizing the enzymes responsible for its conversion, understanding their substrate preferences, and elucidating the mechanisms of their catalytic action.

Alpha-keto acid reductases and dehydrogenases are crucial enzyme families involved in the metabolism of alpha-keto acids. nih.gov Reductases typically catalyze the NADPH-dependent reduction of the keto group to a hydroxyl group, while dehydrogenases are complex multi-enzyme systems that catalyze the oxidative decarboxylation of alpha-keto acids. wikipedia.org

Alpha-Keto Acid Reductases: These enzymes, part of the larger aldo-keto reductase (AKR) superfamily, are typically monomeric NADPH-dependent oxidoreductases. wikipedia.org They possess a characteristic structural fold known as a (β/α)8-barrel, which creates a deep binding pocket for the substrate and the NADPH cofactor. wikipedia.org An example is the aromatic alpha-keto acid reductase, which facilitates the reduction of various aromatic keto acids. nih.govnih.gov Research on an NADPH-dependent alpha-keto amide reductase purified from Saccharomyces cerevisiae showed it was a monomeric protein with a molecular mass of 33-36 kDa that could reduce aromatic alpha-keto esters. nih.gov

Alpha-Keto Acid Dehydrogenase Complexes (KDHc): These are large, multi-enzyme complexes found in the mitochondria. wikipedia.orgwesleyan.edu The branched-chain α-keto acid dehydrogenase (BCKDC) complex, for instance, is composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). nih.govnih.gov A purified BCKDC from bovine kidney was shown to have its component enzymes arranged with the dehydrogenase (E1) and dehydrogenase (E3) components distributed on the surface of a cubic transacylase (E2) core. nih.gov The E1 component consists of two different subunits (e.g., 46,000 and 35,000 Da), while the E2 core is made of identical subunits (e.g., 52,000 Da). nih.govpnas.org These complexes utilize a range of cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, FAD, and NAD+, to carry out the conversion of an α-keto acid to its corresponding acyl-CoA. nih.gov

The substrate specificity of enzymes determines their biological role and utility in biocatalysis. Kinetic studies provide quantitative measures of this specificity and catalytic efficiency, typically expressed as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat).

Enzymes acting on alpha-keto acids exhibit a range of specificities. The branched-chain α-keto acid dehydrogenase complex from bovine kidney, for example, can oxidize several substrates in addition to its primary targets. nih.gov The relative activities for α-ketoisocaproate, α-ketoisovalerate, and α-keto-β-methylvalerate show the enzyme's preference for different branched-chain structures. nih.gov

Aldo-keto reductases (AKRs) also display varied substrate preferences. While some are highly specific, others have broad specificity, acting on a wide range of aliphatic and aromatic aldehydes and ketones. plos.org The tables below summarize kinetic data for representative enzymes acting on various alpha-keto acids and related compounds, illustrating the diversity in substrate recognition and catalytic efficiency.

| Substrate | Apparent Kₘ (μM) | Relative Specific Activity |

|---|---|---|

| α-Ketoisovalerate | 40 | 2.0 |

| α-Ketoisocaproate | 50 | 1.5 |

| α-Keto-β-methylvalerate | 37 | 1.0 |

| α-Ketobutyrate | 56 | 1.0 |

| Pyruvate (B1213749) | 1000 | 0.4 |

| Enzyme | Kₘ (μM) | k_cat (min⁻¹) | k_cat/Kₘ (min⁻¹μM⁻¹) |

|---|---|---|---|

| AKR1B1 | 14 | 100 | 7.1 |

| AKR1B10 | 31 | 1100 | 35 |

| AKR1B15 | 170 | 1000 | 5.9 |

The metabolic fate of 5-phenyl-2-keto-valeric acid is significantly influenced by the actions of transaminases and decarboxylases, which catalyze key interconversion reactions.

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgbritannica.com This reaction is a cornerstone of amino acid metabolism, allowing for the synthesis and degradation of amino acids by converting them to and from their corresponding keto acid skeletons. wikipedia.org The reaction is reversible and requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. wikipedia.org In the context of 5-phenyl-2-keto-valeric acid, a transaminase could reversibly convert it into 5-phenyl-2-amino-valeric acid (a phenylalanine derivative), linking its metabolism to that of aromatic amino acids. This process is crucial for funneling nitrogen from amino acid catabolism for excretion or biosynthesis. wikipedia.org

Decarboxylases: Alpha-keto acid decarboxylases catalyze the non-oxidative removal of a carboxyl group from an alpha-keto acid, yielding an aldehyde. nih.gov These enzymes are dependent on thiamine diphosphate (B83284) (ThDP) and a divalent metal ion for their activity. mdma.ch The reaction proceeds through the formation of a carbanionic intermediate bound to ThDP, often referred to as an "active aldehyde". mdma.ch This intermediate can then be protonated to release the final aldehyde product. mdma.ch For 5-phenyl-2-keto-valeric acid, decarboxylation would produce 4-phenylbutanal. Such enzymes are of great interest in bioorganic chemistry as they can be used to synthesize chiral α-hydroxy ketones, which are valuable building blocks for the pharmaceutical industry. nih.govdocumentsdelivered.com

Enzyme Engineering for Enhanced Catalytic Activity and Selectivity

While naturally occurring enzymes provide a vast catalytic repertoire, their properties are often not ideal for industrial applications. Enzyme engineering aims to tailor these biocatalysts to improve their activity, stability, and selectivity for non-native substrates like 5-phenyl-2-keto-valeric acid.

Rational design involves using detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.gov By evaluating biochemical data and using computational tools like substrate docking, researchers can identify key amino acid residues in the active site that influence substrate binding and catalysis. nih.gov

A successful example of this approach involved the engineering of Bacillus cereus Leucine (B10760876) Dehydrogenase to improve its activity towards α-keto acid reduction. nih.gov By identifying residues in the substrate entrance tunnel, researchers made specific mutations (e.g., E116V and T45M) that increased the hydrophobicity and rigidity of the tunnel. nih.gov The E116V variant showed higher catalytic efficiency due to easier substrate diffusion, while the T45M/E116V double mutant exhibited significantly enhanced thermal stability, with its half-life at 60 °C increasing from 3.4 hours to 29.2 hours compared to the wild type. nih.gov This strategy of modifying substrate access and active site environment could be applied to engineer reductases or dehydrogenases to better accommodate the bulky phenyl group of 5-phenyl-2-keto-valeric acid.

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties, without requiring detailed structural information. wikipedia.org The process involves iterative cycles of generating genetic diversity (mutagenesis), screening or selecting for variants with improved function, and amplifying the best-performing genes for the next round. wikipedia.orgrcsb.org

This strategy has been effectively used to modify enzymes involved in α-keto acid metabolism. For instance, directed evolution has been applied to engineer L-amino acid deaminases for enhanced production of various α-keto acids from their corresponding L-amino acids. nih.gov Similarly, structure-guided engineering, which combines rational insights with evolutionary methods, was used to improve the thermostability of an α-keto acid decarboxylase from Lactococcus lactis (KdcA). uq.edu.au By introducing seven amino acid substitutions, a variant (7M.D) was created with a half-life at 70 °C that was over 400-fold greater than the wild-type enzyme, without compromising its substrate specificity. uq.edu.au Such approaches are powerful for generating bespoke biocatalysts for the specific conversion of non-native substrates like 5-phenyl-2-keto-valeric acid into valuable chemical products. rcsb.org

Biocatalytic Production of Chiral Building Blocks from Alpha-Keto Acids

Alpha-keto acids, such as 5-phenyl-2-keto-valeric acid, are highly valuable prochiral precursors for the synthesis of enantiomerically pure chiral building blocks, particularly chiral α-hydroxy acids and α-amino acids. The strategic placement of the ketone group next to the carboxylic acid allows for the stereoselective introduction of new chiral centers through enzymatic transformations. Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. The primary enzymatic routes for converting α-keto acids into these valuable chiral molecules are asymmetric reduction and reductive amination.

While specific biocatalytic data for 5-phenyl-2-keto-valeric acid is not extensively documented in publicly available research, the broad substrate specificity of relevant enzymes allows for the use of structurally similar compounds as models to illustrate these transformative processes. Alpha-keto acids with phenylalkyl side chains, such as 2-oxo-4-phenylbutanoic acid and phenylpyruvic acid, have been successfully used as substrates in biocatalytic systems, demonstrating the potential for these enzymes to act on related structures.

Asymmetric Reduction to Chiral α-Hydroxy Acids

The enzymatic reduction of the α-keto group leads to the formation of a chiral α-hydroxy acid. This transformation is typically accomplished using oxidoreductases, particularly dehydrogenases, which require a stoichiometric amount of a reducing cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).

A prominent example is the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid. nih.gov Studies have successfully employed D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis for this purpose. nih.gov To make the process economically viable, an efficient cofactor regeneration system is essential. This is often achieved by coupling the primary reaction with a second enzymatic reaction, such as the oxidation of formate (B1220265) to carbon dioxide by formate dehydrogenase (FDH), which simultaneously regenerates the required NADH. nih.govnih.gov This coupled system has been optimized for continuous production in an enzyme membrane reactor, achieving a space-time-yield of 165 g L⁻¹ d⁻¹. nih.gov

Similarly, lactate (B86563) dehydrogenases from various Lactobacillus species have proven effective in the asymmetric reduction of phenylpyruvic acid (PPA) to produce phenyllactic acid (PLA), a compound with antimicrobial properties. acs.orgnih.gov For instance, a D-LDH from Lactobacillus fermentum JN248 demonstrated excellent optical purity (>99% enantioselectivity) in the conversion of PPA to D-PLA. nih.gov

Table 1: Enzymatic Asymmetric Reduction of Phenyl-Substituted α-Keto Acids

| Enzyme | Substrate | Product | Cofactor Regeneration System | Yield/Conversion | Enantiomeric Excess (e.e.) | Source |

|---|---|---|---|---|---|---|

| D-Lactate Dehydrogenase (S. epidermidis) | 2-Oxo-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutyric acid | Formate Dehydrogenase | Not specified | Not specified | nih.gov |

| Mutant D-Lactate Dehydrogenase (L. bulgaricus) | 2-Oxo-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutyric acid | Formate Dehydrogenase | 97.8% Conversion | >99% | nih.gov |

| D-Lactate Dehydrogenase (L. fermentum) | Phenylpyruvic acid | D-Phenyllactic acid | NADH (supplied) | Not specified | >99% | nih.gov |

Reductive Amination to Chiral α-Amino Acids

The conversion of α-keto acids into chiral α-amino acids via reductive amination is another cornerstone of biocatalysis. This can be achieved using two main classes of enzymes: amino acid dehydrogenases and transaminases (also known as aminotransferases).

Amino acid dehydrogenases, such as Phenylalanine Dehydrogenase (PheDH), catalyze the direct amination of an α-keto acid using ammonia (B1221849) and a reducing equivalent (NADH or NADPH). nih.gov This method has been applied to synthesize L-homophenylalanine, another valuable precursor for ACE inhibitors, from 2-oxo-4-phenylbutanoic acid. researchgate.net The reaction is reversible, but by coupling it with a formate dehydrogenase system for NADH regeneration, the equilibrium can be driven towards the amino acid product. researchgate.net Protein engineering has also been used to improve the activity of these dehydrogenases toward non-natural substrates; one mutant d-amino acid dehydrogenase exhibited a 34-fold increase in activity for 2-oxo-4-phenylbutyric acid. acs.orgnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule (often a common amino acid like L-aspartate or L-alanine) to the α-keto acid acceptor. researchgate.net This process avoids the need for an external cofactor regeneration system, as the cofactor (pyridoxal-5'-phosphate) is regenerated within the enzyme's catalytic cycle. nih.gov The main challenge is often an unfavorable reaction equilibrium, which can be overcome by using a high concentration of the amino donor or by removing one of the products as the reaction proceeds. rsc.org Aromatic L-amino acid transaminases have been successfully used to convert 2,4-dioxo-4-phenylbutyric acid into its corresponding (S)-2-amino acid with high yield (78%) and excellent enantiomeric purity (>99%). researchgate.net

Table 2: Enzymatic Reductive Amination of Phenyl-Substituted α-Keto Acids

| Enzyme | Substrate | Product | Amino Donor / Cofactor System | Yield/Conversion | Enantiomeric Excess (e.e.) | Source |

|---|---|---|---|---|---|---|

| L-Phenylalanine Dehydrogenase | 2-Oxo-4-phenylbutanoic acid | L-Homophenylalanine | NH₃ / Formate Dehydrogenase (NADH) | High Yield | Not specified | researchgate.net |

| Mutant D-Amino Acid Dehydrogenase | 2-Oxo-4-phenylbutyric acid | D-Homophenylalanine | NH₃ / NADH | Not specified | Not specified | acs.orgnih.gov |

| Aromatic L-Amino Acid Transaminase (Enterobacter sp.) | 2,4-Dioxo-4-phenylbutyric acid | (2S)-2-Amino-4-oxo-4-phenylbutyric acid | L-Aspartic Acid | 78% Yield | >99% | researchgate.net |

These examples underscore the significant potential of enzymatic methods to transform α-keto acids bearing phenylalkyl functionalities into valuable, optically pure chiral building blocks for the pharmaceutical and fine chemical industries.

Molecular Interactions and Computational Studies of 5 Phenyl 2 Keto Valeric Acid

Ligand-Protein Interactions and Binding Site Analysis

The interaction between a ligand like 5-phenyl-2-keto-valeric acid and a protein is a highly specific process governed by the three-dimensional structures of both the molecule and the protein's binding site. Analysis of these interactions reveals the key chemical features responsible for molecular recognition.

The precise geometry of 5-phenyl-2-keto-valeric acid when bound to a protein can be determined through techniques like X-ray crystallography. A key example is the crystal structure of phenylpyruvate decarboxylase in complex with 5-phenyl-2-keto-valeric acid, available in the Protein Data Bank (PDB) under the entry code 2q5q. pdbj.org

In this structure, the ligand, identified by the code KPV, is situated within the enzyme's active site. drugbank.comebi.ac.uk The binding is characterized by a network of interactions between the ligand and the surrounding amino acid residues. The carboxylate and keto groups of the valeric acid chain are typically involved in hydrogen bonding and coordination with metal cofactors, if present, while the phenyl group extends into a hydrophobic pocket. pdbj.orgfrontiersin.org This structural information is fundamental for understanding the enzyme's substrate specificity and catalytic mechanism.

| Parameter | Information | Source |

|---|---|---|

| PDB Entry ID | 2q5q | pdbj.org |

| Associated Protein | Phenylpyruvate decarboxylase | pdbj.org |

| Ligand ID | KPV | drugbank.comebi.ac.uk |

| Method | X-ray Diffraction | pdbj.org |

Binding affinity quantifies the strength of the interaction between a ligand and its protein target. While specific binding affinity values (e.g., Ki or Kd) for 5-phenyl-2-keto-valeric acid are not extensively documented in isolation, principles of molecular recognition can be inferred from structural and computational data.

The molecular recognition is driven by a combination of forces:

Hydrophobic Interactions: The phenyl group of the molecule favorably interacts with nonpolar amino acid residues in the enzyme's binding pocket, such as leucine (B10760876), isoleucine, and phenylalanine. pnas.orgnih.gov Studies on related compounds have shown that installing a phenyl group can improve binding affinities for certain mutant proteins by 3- to 5-fold. pnas.org

Hydrogen Bonding: The carboxylate and keto oxygen atoms are key hydrogen bond acceptors, interacting with donor residues like arginine and with water molecules within the active site. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group can form strong electrostatic interactions (salt bridges) with positively charged residues like arginine or lysine.

Rational design of enzymes, such as D-lactate dehydrogenase, has utilized molecular docking to modify active sites, demonstrating that creating a larger hydrophobic pocket can enhance activity towards substrates with bulky substituents like phenyl groups. researchgate.net

In Silico Modeling of Enzymatic Catalysis and Reaction Mechanisms

Computational modeling is a powerful approach to investigate the step-by-step process of an enzyme-catalyzed reaction. For keto acids, these models can elucidate transition states and reaction energy barriers. Recent advances have led to structural-based strategies for probing enzyme-substrate binding and predicting catalytic potential. researchgate.net

Methods such as Density Functional Theory (DFT) and mixed quantum-classical molecular dynamics (QM/MM) simulations are employed. nih.govacs.org For instance, DFT has been used to study the mechanism of decarboxylation reactions, calculating the energy barrier for the conversion of an aroylhypohalide to the final product via a key transition state. acs.org In the context of enzymes acting on keto acids, computational studies can model the oxidative decarboxylation process, attributing differences in chemical outcomes to the electronic properties of the metallic cofactor (e.g., redox-active Fe²+ versus redox-inactive Ni²+). nih.gov These in silico approaches allow for the screening of various enzyme mutants and substrates to identify pairs with high catalytic potential before undertaking experimental work. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of 5-Phenyl-2-Keto-Valeric Acid

5-Phenyl-2-keto-valeric acid is a flexible molecule due to the single bonds in its aliphatic chain. Molecular dynamics (MD) simulations can be used to explore the different shapes, or conformations, that the molecule can adopt in various environments, such as in aqueous solution or when approaching a protein binding site. researchgate.net

Derivatives and Structure Activity Relationship Studies Focused on Molecular Mechanisms

Investigation of Structure-Function Relationships within the Phenyl-Keto Acid Class

Phenyl-keto acids are organic compounds characterized by a phenyl group and a keto-acid moiety. wikipedia.org 5-Phenyl-2-Keto-Valeric Acid, also known as 2-oxo-5-phenylpentanoic acid, is classified as an alpha-keto acid because its ketone group is adjacent to the carboxylic acid. wikipedia.orgdrugbank.comnih.gov The structure-function relationship in this class investigates how variations in the alkyl chain length, the position of the keto group, and substitutions on the phenyl ring influence the compound's interaction with biological targets.

The biological activity of α-keto acids is diverse, and their function is highly dependent on their specific structure, which dictates their ability to fit into the active sites of enzymes. For instance, studies on α-keto acid reductases, enzymes that process these molecules, show that substrate specificity is a key determinant of function. Research on a versatile α-keto acid reductase from Pseudomonas aeruginosa demonstrated varying levels of activity against different α-keto acid substrates, highlighting the importance of the substrate's side chain. biorxiv.org

| α-Keto-Acid Substrate | Relative Reductive Activity (%) |

|---|---|

| Phenyl Pyruvate (B1213749) | 100 |

| Ketoisovalerate | 85 |

| Ketoleucine | 65 |

| Ketovaline | 50 |

| Pyruvate | 20 |

This table, adapted from data on a versatile α-keto acid reductase, illustrates how the structure of the side chain in α-keto acids influences enzymatic activity, with phenyl pyruvate showing the highest relative activity. biorxiv.org

This demonstrates a clear structure-function relationship where the enzyme's active site preferentially binds with certain structures over others. biorxiv.org Similarly, for a molecule to be effective, its structural arrangement, including lipophilic groups and polar fragments, must be favorable for interaction with its biological target, such as the binding site of an enzyme. mdpi.com

Molecular Mechanistic Studies of 5-Phenylvaleric Acid (5PVA) and its Analogues in Experimental Models

5-Phenylvaleric acid (5PVA), a close structural analogue of 5-Phenyl-2-Keto-Valeric Acid, has been the subject of detailed mechanistic studies. As a chemical chaperone, 5PVA has shown potential in modulating cellular processes related to protein misfolding and stress. nih.gov

A primary function of chemical chaperones is to prevent the misfolding and aggregation of proteins, a common feature in several diseases. wikipedia.org Studies have shown that terminal aromatic substituted fatty acids, including 5PVA, can prevent the aggregation of proteins like lactalbumin (B1174986) and bovine serum albumin in vitro. scispace.comresearchgate.net A clear structure-activity relationship was observed, where the inhibitory effect on aggregation increased with the length of the carbon chain in the fatty acid. scispace.comresearchgate.net

| Compound | Carbon Chain Length | Relative Aggregation Inhibition |

|---|---|---|

| 3-Phenylpropionic acid (3-PPA) | 3 | Low |

| 4-Phenylbutyric acid (4-PBA) | 4 | Moderate |

| 5-Phenylvaleric acid (5PVA) | 5 | High |

| 6-Phenylhexanoic acid (6-PHA) | 6 | Very High |

This table summarizes findings on the relationship between the carbon chain length of phenyl-substituted fatty acids and their ability to inhibit protein aggregation in vitro, based on research into their chemical chaperone activity. scispace.comresearchgate.net

Furthermore, 5PVA has demonstrated a potent anti-aggregation effect against α-synuclein, a protein whose abnormal accumulation is a hallmark of Parkinson's disease. nih.gov This suggests that 5PVA can act as a chemical chaperone to directly interfere with the pathological aggregation of specific proteins. nih.gov

Cells possess complex signaling networks, known as cellular stress responses, to cope with conditions that disrupt homeostasis, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER). mdpi.comwikipedia.org 5PVA and its analogues have been shown to modulate these responses. In experimental models, these compounds protected neuronal cells from death induced by ER stress. scispace.comresearchgate.net This protective effect was associated with a reduction in the expression of glucose-regulated proteins GRP94 and GRP78, which are markers of ER stress. researchgate.net

A recent study using a rat model further confirmed that 5PVA attenuates ER stress. nih.gov A specific molecular mechanism for this effect has been proposed, involving the inhibition of protein secretion pathways. Research has shown that 5PVA, much like its analogue 4-PBA, can interfere with the interaction between the export receptor SURF4 and the coat protein SEC24A. pnas.org This interaction is crucial for the secretion of specific proteins, and its inhibition by 5PVA can selectively alter the cellular secretome, thereby modulating stress pathways. pnas.org

The cellular machinery for protein folding includes a network of molecular chaperones that assist in the correct folding of newly synthesized or denatured proteins. wikipedia.orgyeastgenome.orgnih.govjax.org When misfolded proteins accumulate, the cell activates stress responses that often involve upregulating the expression of genes encoding these chaperones. nih.gov

Studies on 5PVA have revealed its influence on this genetic programming. In animal models of Parkinson's disease, treatment with 5PVA resulted in a significant suppression of mRNA expression for several markers related to protein folding and heat-shock proteins. nih.gov This effect is likely a downstream consequence of 5PVA's primary actions. By reducing protein aggregation and alleviating ER stress, 5PVA lessens the burden on the cell's protein quality control system. nih.gov This, in turn, can lead to a normalization of the expression of genes involved in the chaperone response, as the initial trigger for their upregulation (misfolded protein stress) is diminished. nih.govnih.gov Molecular chaperones like Hsp90 are not only involved in folding but also play a role in gene regulation, creating a complex feedback loop that can be modulated by compounds like 5PVA. nih.gov

Design and Evaluation of Bioisosteric Analogues of 5-Phenyl-2-Keto-Valeric Acid

Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency or improving pharmacokinetic properties. nih.govmdpi.com The design and evaluation of bioisosteric analogues of 5-Phenyl-2-Keto-Valeric Acid would involve the targeted replacement of its key functional groups—the carboxylic acid and the ketone.

The carboxylic acid moiety is often a target for bioisosteric replacement to modulate acidity and cell permeability. researchgate.net For example, a tetrazole ring is a well-known bioisostere for a carboxylic acid. nih.gov Another approach involves the use of 1,2,3-triazoles, which are considered effective mimics of amide bonds but can also be used in broader structural modifications. nih.govmdpi.com The synthesis of 5-hydroxy-1,2,3-triazoles from β-ketoesters has been explored as a route to create potential bioisosteres of hydroxamic acids, demonstrating the versatility of this scaffold. acs.org

In designing analogues of 5-Phenyl-2-Keto-Valeric Acid, one might replace the carboxylic acid with such a group. The evaluation of these new molecules would then proceed by testing them in the same experimental systems used for 5PVA. Researchers would assess their ability to inhibit protein aggregation, modulate cellular stress markers, and influence the gene expression of chaperones to determine if the bioisosteric replacement resulted in retained, enhanced, or different biological activity. This rational, iterative process of design and evaluation is fundamental to developing novel therapeutic candidates. nih.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Pathways for 5-Phenyl-2-Keto-Valeric Acid

While 5-Phenyl-2-Keto-Valeric Acid is a known metabolite, often associated with amino acid metabolism, the full spectrum of its natural biosynthetic routes remains largely uncharted. uniprot.org Future research is anticipated to focus on uncovering and engineering new pathways for its production, moving beyond traditional reliance on precursor amino acids.

Key strategies for discovering these novel pathways include:

Retrobiosynthesis and Genome Mining : Computational tools like retrobiosynthesis frameworks (e.g., BNICE.ch) can predict all potential biotransformation routes from central metabolites to the target molecule. biorxiv.org These computationally designed pathways can then be investigated experimentally. This approach, combined with genome mining of diverse microorganisms, can identify novel enzymes and entire gene clusters responsible for the synthesis of α-keto acids. biorxiv.orgacademie-sciences.frnih.gov

Metagenomic Exploration : The vast genetic reservoir of uncultured microorganisms is a promising source of novel enzymes. Metagenomic approaches, which involve analyzing the collective genetic material from an environmental sample, can lead to the discovery of enzymes with unique substrate specificities or catalytic activities relevant to 5-Phenyl-2-Keto-Valeric Acid synthesis. nih.gov

Pathway Reconstruction in Engineered Hosts : Once novel enzymes are identified, they can be assembled into synthetic pathways within engineered microbial hosts like Escherichia coli or Corynebacterium glutamicum. mdpi.comresearchgate.net These engineered strains can be optimized for high-yield production of 5-Phenyl-2-Keto-Valeric Acid from simple, renewable feedstocks like glucose. mdpi.comoup.com This involves integrating the new pathway with the host's central metabolism and resolving any metabolic bottlenecks. nih.gov

Table 1: Strategies for Novel Biosynthetic Pathway Discovery

| Strategy | Description | Potential Outcome for 5-Phenyl-2-Keto-Valeric Acid |

| Retrobiosynthesis | Computational prediction of all possible synthetic routes from a given set of starting compounds. biorxiv.org | Identification of thermodynamically feasible and high-yield pathways from central metabolites. |

| Genome Mining | Searching sequenced genomes for genes encoding enzymes with desired catalytic functions based on sequence homology. academie-sciences.fr | Discovery of novel transaminases, dehydrogenases, or lyases capable of producing the target keto acid. |

| Metagenomics | Analysis of genetic material recovered directly from environmental samples to uncover novel enzyme families. nih.gov | Access to a broader diversity of enzymes from unculturable organisms for pathway construction. |

| Pathway Engineering | Assembling and optimizing newly discovered enzymes in a microbial host for production. researchgate.net | Development of sustainable, bio-based production platforms for 5-Phenyl-2-Keto-Valeric Acid. |

Expanding the Scope of Biocatalytic Transformations Utilizing 5-Phenyl-2-Keto-Valeric Acid

5-Phenyl-2-Keto-Valeric Acid is a valuable chiral building block. Future research will undoubtedly focus on expanding the repertoire of enzymes that can act upon this substrate to generate a diverse array of high-value chemical entities. The inherent chemical reactivity of its keto and carboxylic acid groups makes it an ideal starting point for various biocatalytic transformations. mdpi.com

Prospective areas of development include:

Asymmetric Amination : The conversion of α-keto acids to chiral amino acids is a cornerstone of pharmaceutical synthesis. researchgate.net Future work will involve discovering and engineering novel transaminases and amino acid dehydrogenases with high stereoselectivity and broad substrate scope to produce non-proteinogenic amino acids from 5-Phenyl-2-Keto-Valeric Acid. researchgate.netgoogle.com

Stereoselective Reduction : The reduction of the keto group to a hydroxyl group can yield valuable chiral α-hydroxy acids. Research will aim to identify and optimize ketoreductases and lactate (B86563) dehydrogenases that can perform this reduction with high enantiomeric excess, providing access to specific stereoisomers. mdpi.comacs.org

Carbon-Carbon Bond Formation : Advanced enzyme engineering and the discovery of novel enzyme classes, such as methyltransferases, could enable the asymmetric alkylation of 5-Phenyl-2-Keto-Valeric Acid. escholarship.org This would open up pathways to a wide range of complex chiral molecules that are difficult to synthesize using traditional chemical methods.

Table 2: Potential Biocatalytic Reactions with 5-Phenyl-2-Keto-Valeric Acid

| Reaction Type | Enzyme Class | Product Type | Potential Application |

| Asymmetric Amination | Transaminases, Amino Acid Dehydrogenases | Chiral Amino Acids | Pharmaceutical intermediates researchgate.netresearchgate.net |

| Stereoselective Reduction | Ketoreductases, Dehydrogenases | Chiral α-Hydroxy Acids | Fine chemicals, synthons mdpi.comacs.org |

| Asymmetric Alkylation | Engineered Methyltransferases | α-Branched Carboxylic Acids | Novel chemical entities escholarship.org |

| Decarboxylation | Decarboxylases | Phenyl-aldehydes/acids | Precursors for polymers and chemicals google.comresearchgate.net |

Development of Advanced Analytical Platforms for Metabolic Profiling

To understand the biological roles and biosynthetic dynamics of 5-Phenyl-2-Keto-Valeric Acid, robust and sensitive analytical methods are essential. While standard techniques exist, future research will focus on creating more sophisticated platforms for its comprehensive metabolic profiling in complex biological samples. nih.govrsc.org

Key advancements are expected in:

High-Resolution Mass Spectrometry : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of metabolomics. dbkgroup.orgresearchgate.net Future developments will aim to enhance sensitivity and resolution, allowing for the detection of trace amounts of 5-Phenyl-2-Keto-Valeric Acid and its related metabolites. The integration of new chromatographic methods and innovations in spectral deconvolution will be crucial. mdpi.com

Integrated Multi-Omics Platforms : A holistic understanding requires integrating metabolomic data with genomics, transcriptomics, and proteomics. Future platforms will facilitate this integration, correlating the concentration of 5-Phenyl-2-Keto-Valeric Acid with gene expression and protein activity to map its metabolic network comprehensively. nih.govrsc.org

Real-Time and In Situ Analysis : The development of biosensors and advanced mass spectrometry techniques could enable the real-time monitoring of 5-Phenyl-2-Keto-Valeric Acid concentrations within living cells or bioreactors. This would provide unprecedented insight into its metabolic flux and response to environmental stimuli. mdpi.com

Advanced Data Analysis : The complexity of metabolomic data necessitates sophisticated bioinformatic tools. Future research will involve developing advanced algorithms for data processing, metabolite identification, and pathway analysis, specifically tailored for aromatic and keto acid profiling. mdpi.commdpi.com

Table 3: Comparison of Analytical Platforms for Metabolic Profiling

| Platform | Strengths | Limitations | Future Direction for 5-Phenyl-2-Keto-Valeric Acid Analysis |

| GC-MS | Excellent for volatile compounds, robust and reproducible retention times. nih.gov | Requires derivatization for non-volatile compounds, potential for thermal degradation. nih.gov | Development of new derivatization methods to improve stability and detection. |

| LC-MS | Wide applicability to non-volatile and thermally labile compounds, high sensitivity. mdpi.com | Matrix effects, ion suppression, less reproducible retention times than GC. dbkgroup.org | Improved chromatographic separation, coupling with ion mobility spectrometry for better isomer separation. |

| NMR Spectroscopy | Non-destructive, provides detailed structural information, highly quantitative. rsc.org | Lower sensitivity compared to MS, spectral overlap in complex mixtures. researchgate.net | Higher field magnets for increased sensitivity and resolution, advanced pulse sequences. |

Predictive Computational Models for Structure-Mechanism Relationships

Computational modeling is becoming an indispensable tool in biochemistry and enzyme engineering. For 5-Phenyl-2-Keto-Valeric Acid, developing predictive models is a key future avenue to accelerate the discovery and optimization of enzymes that interact with it.

Future research in this area will likely involve:

Machine Learning for Enzyme Discovery : Machine learning (ML) models can be trained on large datasets of enzyme sequences and substrate specificities to predict which enzymes are likely to act on 5-Phenyl-2-Keto-Valeric Acid. nih.govmit.edu These in silico screening methods can drastically reduce the experimental effort required to identify new biocatalysts.

Molecular Dynamics (MD) Simulations : MD simulations can provide detailed, atomistic insights into how 5-Phenyl-2-Keto-Valeric Acid binds to an enzyme's active site and the conformational changes that occur during catalysis. rsc.org This information is critical for understanding the enzyme's mechanism and for rationally designing mutations to improve its activity or selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) : QM/MM methods allow for the study of the chemical reaction itself within the enzyme active site. This approach can be used to elucidate the transition states and reaction energetics of enzymatic transformations involving 5-Phenyl-2-Keto-Valeric Acid, providing a deep understanding of the structure-mechanism relationship.

Integrated Computational-Experimental Workflows : The most powerful approach involves a synergistic loop between computational prediction and experimental validation. rsc.org Models can be used to predict promising enzyme variants, which are then created and tested in the lab. The experimental results are then fed back into the model to improve its predictive accuracy, creating a rapid cycle of biocatalyst development. mdpi.comresearchgate.net

Table 4: Computational Approaches for Studying Enzyme-Substrate Interactions

| Method | Description | Application for 5-Phenyl-2-Keto-Valeric Acid |

| Machine Learning | Algorithms that learn from data to predict enzyme-substrate activity. nih.govmit.edu | High-throughput screening of sequence databases to identify novel enzymes acting on the target compound. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net | To model the binding pose of 5-Phenyl-2-Keto-Valeric Acid in an enzyme's active site. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. rsc.org | To understand the dynamic interactions and conformational changes during the catalytic cycle. |

| QM/MM | Combines quantum mechanics for the reactive center with molecular mechanics for the surrounding protein. | To elucidate the detailed chemical mechanism and energetics of the enzymatic reaction. |

Q & A

Q. What solvents are recommended for dissolving 5-Phenyl-2-Keto-Valeric Acid in experimental settings?

The compound is soluble in alcohols (e.g., ethanol, methanol) and acetone but exhibits poor solubility in water . When selecting solvents, consider compatibility with downstream reactions or assays. For example, acetone may interfere with UV-Vis spectroscopy due to its absorbance properties. Pre-screening solvent stability via NMR or HPLC is advised to confirm no unintended interactions.

Q. How should 5-Phenyl-2-Keto-Valeric Acid be stored to maintain stability during experiments?

Stability data indicate sensitivity to light and extreme temperatures. Store the compound in amber glass vials at 2–8°C under inert gas (e.g., argon) to minimize degradation. Avoid prolonged exposure to ambient conditions during weighing or handling. Compatibility testing with common lab materials (e.g., plasticizers) is recommended due to potential reactivity with strong oxidizers .

Q. What analytical methods are suitable for characterizing 5-Phenyl-2-Keto-Valeric Acid?

Use NMR (¹H/¹³C) and FT-IR for structural confirmation. Purity assessment can be performed via HPLC with a C18 column and UV detection at 210–260 nm. Mass spectrometry (LC-MS or GC-MS) is critical for identifying decomposition products like CO/CO₂, which may form under harsh conditions .

Advanced Research Questions

Q. How can researchers mitigate risks associated with the lack of toxicological data for in vivo studies?

Given the absence of acute toxicity or ecotoxicological data in literature, adopt a tiered approach:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to establish baseline toxicity.

- Use computational tools (e.g., QSAR models) to predict toxicity based on structural analogs like phenylvaleric acid derivatives.

- For preclinical studies, start with sub-therapeutic doses and include negative controls to monitor organ-specific effects .

Q. What methodological approaches are recommended for analyzing decomposition pathways under experimental conditions?

Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal degradation. Gas chromatography coupled with mass spectrometry (GC-MS) can identify volatile decomposition products (e.g., CO/CO₂). For photostability, expose samples to controlled UV light (e.g., 365 nm) and monitor changes via HPLC or Raman spectroscopy .

Q. How should contradictions in physicochemical data (e.g., log Pow) be addressed during experimental design?

The lack of log Pow (octanol-water partition coefficient) data complicates solubility and bioavailability predictions. Use shake-flask or HPLC-derived methods to experimentally determine log Pow. Cross-validate results with computational tools like MarvinSketch or ACD/Labs. Document methodological parameters (pH, temperature) to ensure reproducibility .

Q. What protocols are advised for safe disposal of 5-Phenyl-2-Keto-Valeric Acid in laboratories?

Treat the compound as potentially hazardous due to incompatibility with oxidizers and unknown environmental persistence. Neutralize small quantities with alkaline hydrolysis (1M NaOH, 24 hours) before disposal. For larger volumes, use certified chemical waste services. Always adhere to institutional guidelines and regional regulations (e.g., EPA) .

Methodological Notes

- Data Gaps : Many parameters (e.g., ecotoxicity, mutagenicity) remain unstudied. Collaborate with toxicology labs to fill these gaps using standardized OECD guidelines.

- Instrumentation : Ensure LC-MS systems are calibrated with stable isotope-labeled internal standards to improve quantification accuracy.

- Ethical Compliance : For in vivo work, obtain institutional animal care committee approvals and include justification for compound use despite limited safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.